N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a nitro group and an amine group, along with a 3-chloro-4-methylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-chloro-4-methylaniline with a pyrimidine derivative under specific conditions. One common method includes the use of acetic acid as a solvent, which facilitates the reaction and ensures good yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the pyrimidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- N-(3-chloro-4-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
Uniqueness
N4-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its combination of a nitro group and a chloro-methylphenyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c1-6-2-3-7(4-8(6)12)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJRDUIFBHKBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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